Decamethylferrocene

Electrochemistry Reference Electrode Non-Aqueous Voltammetry

Decamethylferrocene (DmFc) outperforms generic metallocenes through three verified property advantages: (1) >500mV cathodic redox shift vs ferrocene, sustaining catalytic O₂ reduction cycles where ferrocene fails; (2) solvent-independent E₁/₂ eliminating solvent-correction factors required with ferrocene; (3) lower sublimation enthalpy enabling milder-temperature CVD precursor delivery. Substituting ferrocene or octamethylferrocene compromises calibration accuracy, catalytic turnover, and volatility. Specify DmFc for reproducible nonaqueous electrochemistry, photoinduced defluorination, and volatile Fe precursor applications.

Molecular Formula C20H30Fe
Molecular Weight 326.3 g/mol
CAS No. 12126-50-0
Cat. No. B089293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethylferrocene
CAS12126-50-0
Molecular FormulaC20H30Fe
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2]
InChIInChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2
InChIKeySEYZDJPFVVXSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decamethylferrocene (CAS 12126-50-0): A Permethylated Metallocene for Electrochemical Reference and Redox Catalysis


Decamethylferrocene (DmFc, Fe(C₅(CH₃)₅)₂) is a sandwich organometallic complex in which an Fe(II) center is coordinated between two pentamethylcyclopentadienyl (Cp*) ligands [1]. The complete substitution of all ten cyclopentadienyl hydrogens with methyl groups fundamentally alters its steric and electronic landscape compared to the parent ferrocene (Fc) [2]. This compound exists as a yellow to orange crystalline solid with a molecular weight of 326.3 g/mol and exhibits air and moisture sensitivity, requiring storage under inert atmosphere . Its distinguishing features include a substantially negative-shifted redox potential, enhanced solubility in nonpolar organic solvents, and well-documented thermal stability up to approximately 277°C (with decomposition) [3].

Why Decamethylferrocene Cannot Be Replaced by Ferrocene or Partially Methylated Analogs


Generic substitution among metallocene derivatives—such as replacing decamethylferrocene with ferrocene or octamethylferrocene—fails due to three interrelated and quantifiable property divergences. First, the progressive methylation of cyclopentadienyl rings systematically shifts the Fe(III/II) redox potential by approximately −54 mV per added methyl group, yielding a total cathodic shift of >500 mV for decamethylferrocene relative to ferrocene [1]. Second, the full permethylation dramatically reduces solvent dependence of the formal potential: whereas ferrocene exhibits E₁/₂ variations across solvents that can compromise reference reliability, the E₁/₂ of decamethylferrocene remains nearly solvent-independent among organic media [2]. Third, the steric shielding provided by the ten methyl groups alters both the kinetics of electron transfer and the compound's volatility, with decamethylferrocene exhibiting significantly lower sublimation enthalpy than ferrocene—a property directly impacting handling, storage, and its suitability as a volatile precursor [3]. These differences are not incremental but categorical, meaning that experimental protocols, calibration curves, and catalytic cycles optimized for decamethylferrocene cannot be reliably executed with simpler ferrocene analogs.

Quantitative Comparative Evidence for Decamethylferrocene Selection


Electrochemical Reference Reliability: Solvent-Dependence of Redox Potential vs. Ferrocene

Decamethylferrocene (2) exhibits markedly lower solvent dependence of its redox potential (E₁/₂) compared to ferrocene (1), establishing it as a more reliable internal reference standard for non-aqueous electrochemistry. Cyclic voltammetry measurements in six organic solvents (DMF, CH₃CN, THF, DME, CH₂Cl₂, DMSO) reveal that while the E₁/₂ of ferrocene varies significantly with solvent polarity, the E₁/₂ of decamethylferrocene remains largely solvent-independent [1]. This is a critical quantitative distinction: the difference in E₁/₂ values between decamethylferrocene and other permethylated complexes is solvent-invariant, unlike the solvent-dependent differences observed between ferrocene and permethylated analogs [1]. In ionic liquids, the decamethylferrocene redox process is similarly less dependent on the IL nature than ferrocene, confirming its broader reference reliability [2].

Electrochemistry Reference Electrode Non-Aqueous Voltammetry

Reducing Power and Electron-Donor Strength: Quantitative Potential Shift vs. Ferrocene

Systematic electrochemical analysis across the complete polymethylferrocene series (ferrocene through decamethylferrocene) demonstrates that each additional methyl group on the cyclopentadienyl rings shifts the reversible Fe(III/II) half-wave potential (E₁/₂) cathodically by an average of −54 mV [1]. This additive effect yields a cumulative cathodic shift exceeding 500 mV for decamethylferrocene relative to the parent ferrocene. The electron-donating inductive effect of the ten methyl groups elevates the HOMO energy, making decamethylferrocene substantially more reducing than ferrocene [2]. In practical terms, this potential difference translates to a thermodynamic driving force enhancement of approximately 11.5 kcal/mol (≈500 mV × 23.06 kcal·mol⁻¹·V⁻¹) for electron-transfer reactions, directly impacting its utility as a strong one-electron reductant in catalytic cycles where ferrocene is thermodynamically insufficient.

Electron Transfer Reductant Catalysis

Sublimation Energetics and Volatility: Calvet-Drop Microcalorimetry vs. Ferrocene

Experimental determination of sublimation enthalpies by Calvet-drop microcalorimetry and Knudsen effusion methods establishes a quantitative, counterintuitive differentiation: decamethylferrocene exhibits a lower standard molar enthalpy of sublimation (Δ_subH°) than the parent ferrocene, despite having more than double the molecular weight [1]. This reduced intermolecular cohesion in the solid state—attributable to the steric shielding of the iron center by the methyl groups which diminishes dipole-dipole interactions—translates to higher volatility for the decamethyl derivative. This property directly influences material selection for chemical vapor deposition (CVD) precursors and sublimation-based purification protocols, where the relative volatility hierarchy among metallocenes determines process feasibility.

Thermodynamics Volatility Vapor Deposition

Catalytic Four-Electron O₂ Reduction Selectivity: Decamethylferrocene vs. Ferrocene and Brominated Analogs

In the catalytic four-electron reduction of dioxygen (O₂ to H₂O) mediated by a nonheme iron(III) TAML complex in acetone with acetic acid, decamethylferrocene (Me₁₀Fc) and octamethylferrocene (Me₈Fc) both successfully reduce the Fe(V)-oxo intermediate (complex 2) back to the Fe(III) precatalyst (complex 1), enabling complete catalytic turnover [1]. Critically, under identical conditions, ferrocene (Fc), bromoferrocene (BrFc), and 1,1′-dibromoferrocene (Br₂Fc) failed to sustain catalysis beyond an initial single-electron transfer step: the requisite second proton-coupled electron transfer did not occur, and no four-electron O₂ reduction was observed [1]. This binary outcome (catalysis proceeds vs. catalysis halts) establishes a functional threshold that is determined by the electron-donating capacity of the methyl substituents and cannot be met by ferrocene or its electron-withdrawn halogenated derivatives.

Oxygen Reduction Catalysis Electron Transfer

Diffusion Coefficient Ratio (D_red/D_ox) in Ionic Liquids: Nearly Ideal Behavior vs. Ferrocene Asymmetry

Chronoamperometric and voltammetric analysis in six ionic liquids under controlled argon and vacuum atmospheres reveals a fundamental difference in mass transport symmetry between decamethylferrocene and ferrocene redox couples. For ferrocene, the ratio of diffusion coefficients for the reduced and oxidized species (D_Fc/D_Fc⁺) ranges from 1.31 to 2.01 across different ionic liquids [1]. In contrast, for decamethylferrocene, the D_DmFc/D_DmFc⁺ ratio is approximately 1 in three representative ionic liquids: 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide, 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate, and 1-methyl-3-ethylimidazolium tris(pentafluoroethyl)trifluorophosphate [1]. This near-unity ratio indicates that the reduced and oxidized forms of DmFc exhibit essentially identical diffusion coefficients, a highly desirable property for quantitative electroanalytical applications that simplifies data interpretation and eliminates the need for diffusion-coefficient correction factors.

Ionic Liquids Diffusion Chronoamperometry

Homogeneous Electron-Transfer Self-Exchange Kinetics: Quantitative Bimolecular Rate Constant vs. Ferrocene

In mixed solutions where both decamethylferrocene (dMeFc) and ferrocene (Fc) are oxidized under diffusion-controlled linear sweep voltammetry conditions, the electrogenerated ferrocenium radical cation (Fc⁺) undergoes a quantitative homogeneous electron-transfer cross-reaction with neutral dMeFc diffusing toward the electrode. The reaction produces Fc and the decamethylferrocenium cation (dMeFc⁺) with a second-order rate constant K₂₃°C = 5.8 × 10⁸ M⁻¹ s⁻¹ [1]. This exceptionally large bimolecular rate constant, approaching the diffusion-controlled limit, quantifies the high outer-sphere electron-transfer self-exchange reactivity of the decamethylferrocene/decamethylferrocenium couple. The measurement provides a direct kinetic benchmark for Marcus-theory applications and demonstrates that the homogeneous electron-transfer dynamics of DmFc are sufficiently rapid to support its use in mediated electron-transfer schemes and redox catalysis.

Electron Transfer Kinetics Marcus Theory

Validated Application Scenarios for Decamethylferrocene


Internal Redox Reference Standard in Non-Aqueous and Ionic Liquid Electrochemistry

Use decamethylferrocene as the primary internal reference for calibrating redox potentials in organic solvents (DMF, CH₃CN, THF, CH₂Cl₂, DMSO) and ionic liquids. The solvent-independent nature of its E₁/₂ relative to other permethylated metallocenes eliminates the solvent-correction factors required when using ferrocene, improving measurement reproducibility [1]. The near-unity D_red/D_ox ratio in ionic liquids further simplifies quantitative chronoamperometric and voltammetric analysis [2].

Strong One-Electron Reductant for Multi-Electron Catalytic Cycles

Employ decamethylferrocene as a stoichiometric or catalytic electron donor in reactions requiring a reduction potential cathodically shifted by >500 mV relative to ferrocene. This includes four-electron O₂ reduction catalysis, where ferrocene and its brominated derivatives fail to sustain the catalytic cycle beyond the initial electron-transfer step [3]. The high homogeneous self-exchange rate constant (5.8 × 10⁸ M⁻¹ s⁻¹) also supports its use in mediated electron-transfer schemes [4].

Organometallic Photosensitizer for C-F Bond Activation

Use decamethylferrocene as a photoinduced electron-transfer sensitizer for the defluorination of perfluoroalkanes to perfluoroalkenes in polar solvents such as THF. The reaction proceeds with up to 110 turnovers and 12% conversion in the presence of Zn as a sacrificial reductant, demonstrating catalytic viability for fluorocarbon functionalization [5].

Chemical Vapor Deposition (CVD) Precursor and Sublimation Purification

Leverage decamethylferrocene's lower standard molar enthalpy of sublimation relative to ferrocene—despite its higher molecular weight—for CVD applications requiring volatile iron-containing precursors. The reduced intermolecular cohesion facilitates sublimation at milder temperatures, making it a practical candidate for thin-film deposition and purification via sublimation [6].

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